5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-5-12(6-8)10-4-3-9(7-13)14-10/h2-4,7H,1,5-6H2 |
InChI Key |
XUIYQZFAVHISBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)F)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 5-fluoropyridine, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon to form 5-fluoro-1,2,3,6-tetrahydropyridine.
Furan Ring Formation: The tetrahydropyridine intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.
Major Products
Oxidation: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving aldehyde-containing compounds.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituent at the 5-position of the furan ring significantly influences electronic distribution, solubility, and reactivity. Key analogs include:
Key Observations :
- Thiadiazole-thio analogs : Sulfur atoms enhance lipophilicity, reducing solubility in polar solvents compared to the target compound’s tetrahydropyridinyl group, which may favor polar media .
- Fluorinated analogs : Fluorine’s inductive effects increase polarity and may stabilize the aldehyde against oxidation. The cyclic amine in the target compound introduces basicity and hydrogen-bonding capacity, differentiating it from aryl-fluorinated derivatives .
Thermodynamic Properties
Thermodynamic data from nitro-substituted furan carbaldehydes provide a baseline for comparison (Table 1) :
Table 1: Thermodynamic Properties of 5-(Nitrophenyl)-furan-2-carbaldehyde Derivatives
| Compound | ΔsubH° (kJ/mol) | ΔsubG° (kJ/mol) | ΔcombH° (kJ/mol) |
|---|---|---|---|
| 5-(2-Nitrophenyl)-furan-2-carbaldehyde | 98.3 | 45.2 | -3420 |
| 5-(3-Nitrophenyl)-furan-2-carbaldehyde | 95.7 | 43.8 | -3385 |
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | 101.1 | 47.1 | -3456 |
Implications for the Target Compound :
- The tetrahydropyridinyl group likely reduces sublimation enthalpy (ΔsubH°) compared to nitro-substituted analogs due to weaker intermolecular forces.
Biological Activity
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 195.19 g/mol
- CAS Number : 1853055-61-4
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyridine have been studied for their effectiveness against various bacterial strains. A study highlighted that modifications in the tetrahydropyridine structure could enhance antimicrobial potency by altering membrane permeability and inhibiting essential metabolic pathways in bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, furan-based compounds have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells .
Neuroprotective Effects
Neuroprotective activity has also been observed in related compounds. The inhibition of GABA aminotransferase (GABA-AT) by certain tetrahydropyridine derivatives leads to increased GABA levels in the brain, which could offer therapeutic benefits for neurological disorders such as epilepsy and anxiety . This suggests that this compound might share similar neuroprotective mechanisms.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with a furan moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating a promising lead for further development .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 30 | E. coli |
| 5-(5-Fluoro...) | 15 | S. aureus |
Neuroprotective Mechanism Exploration
In a neuroinflammation model using LPS-stimulated microglia, a related compound demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF and IL-6. This suggests that similar effects could be anticipated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
